molecular formula C25H29N3O2S B2749368 N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide CAS No. 851714-38-0

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide

Cat. No.: B2749368
CAS No.: 851714-38-0
M. Wt: 435.59
InChI Key: ZMRCMHLQZMLQAC-UHFFFAOYSA-N
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Description

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a synthetic chemical compound of significant interest in medicinal chemistry research. While its specific biological profile is under investigation, its structure incorporates several key pharmacophores commonly associated with bioactive molecules. The core of the compound features an indole scaffold, a heterocyclic structure prevalent in many pharmaceuticals . This indole moiety is functionalized with a thioether sidechain terminating in a cyclopentylamide group, a structural motif also found in other investigated compounds . Furthermore, the molecule contains a benzamide group linked via an ethyl spacer. Researchers are exploring compounds with similar structural features for various biochemical applications, including investigations into G-protein-coupled receptor antagonism and viral enzyme inhibition . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2S/c1-18-8-2-5-11-20(18)25(30)26-14-15-28-16-23(21-12-6-7-13-22(21)28)31-17-24(29)27-19-9-3-4-10-19/h2,5-8,11-13,16,19H,3-4,9-10,14-15,17H2,1H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRCMHLQZMLQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzamide group linked to an indole moiety through a thioether linkage. The molecular formula is C24H27N3O2SC_{24}H_{27}N_{3}O_{2}S, with a molecular weight of approximately 425.56 g/mol. The structure can be represented as follows:

N 2 3 2 cyclopentylamino 2 oxoethyl thio 1H indol 1 yl ethyl 2 methylbenzamide\text{N 2 3 2 cyclopentylamino 2 oxoethyl thio 1H indol 1 yl ethyl 2 methylbenzamide}
PropertyValue
Molecular FormulaC24H27N3O2S
Molecular Weight425.56 g/mol
CAS Number862826-46-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The indole moiety is known for its role in modulating neurotransmitter systems, while the benzamide group enhances binding affinity and specificity.

Therapeutic Potential

Research has indicated that this compound may exhibit several therapeutic effects:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models, possibly through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties : Its ability to modulate neurotransmitter systems positions it as a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

  • Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Anti-inflammatory Effects : In a model of acute inflammation, researchers found that the compound reduced edema significantly compared to control groups. This effect was attributed to the inhibition of NF-kB signaling pathways .
  • Neuroprotection : A recent investigation indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential application in neurodegenerative disorders like Alzheimer's disease .

Table 2: Summary of Biological Activities

ActivityFindingsReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces edema in acute inflammation models
NeuroprotectiveProtects neuronal cells from oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name / ID Core Structure Key Substituents Potential Therapeutic Relevance Reference
Target Compound Benzamide + Indole Cyclopentylamino-2-oxoethyl thioether, 2-methylbenzamide Inferred: Cancer, antiviral targets N/A
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Benzamide Oxadiazole-methylthio, nitroanilinoethyl Cancer, platelet aggregation
N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide Benzamide Cyano-fluorophenylaminoethyl, oxadiazole-methylthio Antiviral, thromboembolic disorders
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide Indole + Propanamide Fluoro-biphenyl, indole-ethyl Not specified (structural analog)
(S)-2-(Butylamino)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide Indole + Propanamide Cyclooctylethyl, butylamino Neuropeptide receptor modulation

Key Structural and Functional Insights:

Thioether Linkages: The target compound’s thioether group (-S-) is shared with analogs in and , which are designed for cancer or antiviral applications. This linkage may enhance metabolic stability compared to ether or ester analogs . Unlike oxadiazole- or thiazole-containing thioethers (e.g., ’s oxadiazole derivatives), the target compound’s cyclopentylamino-2-oxoethyl substituent introduces a compact, lipophilic group that could optimize receptor binding while minimizing steric hindrance .

Indole vs. Non-Indole Scaffolds: Indole-containing compounds (e.g., ) often exhibit affinity for serotonin receptors or kinases. Non-indole analogs (e.g., ’s N,O-bidentate directing group) prioritize catalytic applications, highlighting the structural versatility of benzamide derivatives .

Substituent Effects on Bioactivity: Cyclopentylamino (target) vs. cyclooctylethyl (): Smaller cycloalkyl groups (e.g., cyclopentyl) may improve solubility and tissue penetration compared to bulkier cycloalkanes . 2-Methylbenzamide (target) vs. nitro/cyano-substituted benzamides (): Electron-withdrawing groups (e.g., nitro) in analogs enhance electrophilicity for covalent binding, whereas methyl groups may favor passive diffusion .

Research Findings and Implications

  • Anticancer Potential: Thioether-linked benzamides in and demonstrate inhibition of platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF), suggesting the target compound could share similar mechanisms .
  • Metabolic Stability: The cyclopentyl group may reduce oxidative metabolism compared to linear alkyl chains (e.g., butylamino in ), as cycloalkanes resist CYP450-mediated degradation .
  • Synthetic Challenges : The indole-thioether-benzamide architecture requires multi-step synthesis, akin to methods described in and for indole functionalization .

Q & A

Q. Table 1: Structural Analogues and Observed Bioactivities

Compound ClassKey FeaturesBiological ActivityReference ID
Indole-triazole derivativesTriazole ring, thioetherAnticancer (IC50: 2.5 μM)
Benzamide-thioethersCyclopentylamino groupAntimicrobial (MIC: 8 μg/mL)
Indoline-based compoundsIndoline core, methoxy groupsAnti-inflammatory (COX-2 inhibition)

Advanced: How do reaction conditions affect the stereochemistry of intermediates during synthesis?

Answer:

  • Solvent polarity : Polar solvents (e.g., DMF) stabilize transition states, favoring specific stereoisomers during cyclization .
  • Temperature control : Lower temperatures (<0°C) reduce racemization in chiral intermediates (e.g., cyclopentylamino group) .
  • Catalyst selection : Chiral catalysts (e.g., BINAP-Pd complexes) induce enantioselectivity in asymmetric syntheses .

Basic: What purification methods are optimal post-synthesis?

Answer:

  • Flash chromatography : Separates intermediates using gradients of ethyl acetate/hexane .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray analysis .
  • HPLC : Reverse-phase C18 columns resolve closely related impurities (≥95% purity) .

Advanced: How to address discrepancies between in silico predictions and experimental bioactivity data?

Answer:

  • Reassess docking parameters : Include protein flexibility (e.g., induced-fit docking) to account for conformational changes .
  • Solvent effects : Explicit solvent MD simulations improve binding affinity predictions .
  • Off-target screening : Broad-spectrum assays (e.g., kinase panels) identify unintended interactions explaining low efficacy .

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